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Compound Name: Cochlioquinone B

Cat. No.: B017917

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cochlioquinone B is a naturally occurring meroterpenoid, a class of chemical compounds with
a hybrid biosynthetic origin. First isolated in 1971 from the fungus Cochliobolus miyabeanus, it
belongs to the larger family of cochlioquinones which have garnered scientific interest due to
their diverse biological activities.[1] These activities include phytotoxic, antibacterial, cytotoxic,
and immunosuppressive effects.[1] Notably, Cochlioquinone B has been identified as an
inhibitor of NADH-ubiquinone reductase, suggesting its potential as a lead compound in drug
discovery. This guide provides a detailed overview of the spectroscopic data for
Cochlioquinone B, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry
(MS), to support ongoing research and development efforts.

Spectroscopic Data of Cochlioquinone B

The structural elucidation of Cochlioquinone B was achieved through a combination of
spectroscopic techniques, primarily NMR and MS. These methods provide detailed information
about the molecule's atomic connectivity and overall structure.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental
composition of a molecule. For Cochlioquinone B, the molecular formula has been
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established as C2sH400s.

Table 1: High-Resolution Mass Spectrometry Data for Cochlioquinone B

Parameter Value
Molecular Formula C28H400s
Exact Mass 472.2825
Monoisotopic Mass 472.2825 Da

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic
molecules in solution. The *H (proton) and 3C (carbon-13) NMR spectra provide information
about the chemical environment of each hydrogen and carbon atom, respectively. While a
complete, tabulated dataset for Cochlioquinone B is not readily available in publicly
accessible literature, this section outlines the expected spectral features based on its known
structure and data from closely related analogs.

Table 2: Predicted *H NMR Chemical Shift Ranges for Key Functional Groups in
Cochlioquinone B
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Proton Type

Predicted Chemical Shift
(3) ppm

Notes

Multiple singlet and doublet

signals corresponding to the

Methyl Protons (CHs) 0.8-25 various methyl groups in the
terpenoid backbone and side
chain.

Complex multiplets arising

Methylene Protons (CHz) 12-28 from the cyclic and acyclic
portions of the molecule.
Signals corresponding to

Methine Protons (CH) 15-45 stereocenters and other
methine groups.

Olefinic Protons 5.0-6.5 Protons on the quinone ring.

_ Dependent on solvent and

Hydroxyl Proton (OH) Variable

concentration.

Table 3: Predicted *C NMR Chemical Shift Ranges for Key Functional Groups in

Cochlioquinone B
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Predicted Chemical Shift

Carbon Type Notes
(3) ppm
Methyl Carbons (CHs) 10-30
Methylene Carbons (CH2) 20 - 45
Methine Carbons (CH) 30-80
Quaternary Carbons (C) 35-90
o ) Carbons of the benzoquinone
Olefinic/Aromatic Carbons 110 - 150 )
ring.
Carbonyl Carbons (C=0) 180 - 200 Quinone carbonyls.
Carbons attached to hydroxyl
Oxygenated Carbons (C-O) 60 - 90

or ether linkages.

Experimental Protocols

Detailed experimental protocols for the original spectroscopic analysis of Cochlioquinone B
are not extensively documented in recent literature. However, the following represents a
standard methodology for the isolation and spectroscopic characterization of fungal metabolites
like cochlioquinones.

Isolation and Purification

Caption: General workflow for the isolation of Cochlioquinone B.

o Fermentation: The fungus is cultured in a suitable liquid or solid medium to promote the
production of secondary metabolites.

» Extraction: The fungal biomass and/or culture broth is extracted with an organic solvent such
as ethyl acetate or methanol to isolate the crude mixture of metabolites.

o Chromatography: The crude extract is subjected to column chromatography, typically using
silica gel, to separate the components based on polarity.
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 Purification: Fractions containing Cochlioquinone B are further purified using techniques
like High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

NMR Spectroscopy
Caption: Standard workflow for NMR analysis of a natural product.

o Sample Preparation: A few milligrams of pure Cochlioquinone B are dissolved in a
deuterated solvent (e.g., chloroform-d, CDCIs) containing a small amount of a reference
standard like tetramethylsilane (TMS).

o Data Acquisition: A suite of NMR experiments is performed on a high-field NMR
spectrometer (e.g., 400 MHz or higher). This typically includes:

o 1D *H NMR: To identify the proton environments.
o 1D 13C NMR: To identify the carbon skeleton.

o 2D COSY (Correlation Spectroscopy): To establish proton-proton couplings within the
same spin system.

o 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their
directly attached carbons.

o 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations
between protons and carbons, which is crucial for assembling the molecular structure.

o Data Processing and Analysis: The raw data is processed using specialized software to
generate the final spectra, which are then interpreted to assign all signals and confirm the
structure.

Mass Spectrometry

Caption: General workflow for mass spectrometry analysis.

» Sample Introduction: The sample is introduced into the mass spectrometer, often via liquid
chromatography (LC-MS) for online separation and analysis, or by direct infusion.
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« lonization: The molecules are ionized using a soft ionization technique such as Electrospray
lonization (ESI) or Atmospheric Pressure Chemical lonization (APCI) to produce molecular

ions with minimal fragmentation.

o Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) in a high-
resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap instrument.

o Data Analysis: The resulting mass spectrum provides the accurate mass of the molecular
ion, which is used to determine the elemental composition. Tandem mass spectrometry
(MS/MS) can be used to induce fragmentation and provide further structural information.

Logical Relationships in Structure Elucidation

The process of determining the structure of a novel compound like Cochlioquinone B involves
the integration of data from various spectroscopic techniques.
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Caption: Integration of spectroscopic data for structure elucidation.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic data for
Cochlioquinone B. While a complete public repository of its NMR data remains to be
compiled, the information presented here, based on its known structure and the analysis of
related compounds, offers valuable insights for researchers. The standardized experimental
protocols and logical workflows outlined will aid in the isolation, identification, and further
investigation of Cochlioquinone B and other novel natural products. The continued exploration
of such compounds is vital for the discovery of new therapeutic agents and a deeper
understanding of their roles in biological systems.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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